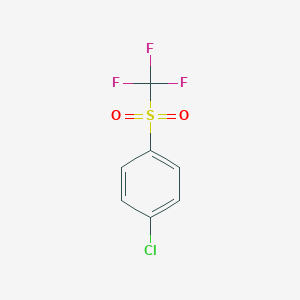

1-Chloro-4-(trifluoromethylsulfonyl)benzene

Description

Properties

IUPAC Name |

1-chloro-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPZMAOFUOXVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351556 | |

| Record name | 1-Chloro-4-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-11-9 | |

| Record name | 1-Chloro-4-[(trifluoromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Chloro-4-(trifluoromethylsulfonyl)benzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trifluoromethylsulfonyl fluoride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution reaction . The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

1-Chloro-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions under appropriate conditions.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or acetonitrile . The major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

1-Chloro-4-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-Chloro-4-(trifluoromethylsulfonyl)benzene exerts its effects is primarily through its reactivity as an electrophile. The presence of the trifluoromethylsulfonyl group enhances the electrophilic nature of the compound, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to form new carbon-sulfur and carbon-carbon bonds.

Molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophile or coupling partner used in the reaction .

Comparison with Similar Compounds

Substituent Effects: Sulfonyl vs. Other Functional Groups

Trifluoromethylsulfonyl (-SO₂CF₃) vs. Trifluoromethyl (-CF₃)

- 1-Chloro-4-(trifluoromethyl)benzene (CAS 98-56-6) :

- The -CF₃ group is less electron-withdrawing than -SO₂CF₃, resulting in a lower boiling point (139.3°C vs. sulfonyl derivatives, which typically exceed 200°C) .

- Environmental detection in Lake Ontario highlights its persistence, contrasting with sulfonyl derivatives, which may exhibit higher polarity and faster degradation .

Sulfonyl (-SO₂CF₃) vs. Sulfide (-SMe) and Thiocyanate (-SCN)

- Chloromethyl 4-chlorophenyl sulfide (CAS 7205-90-5) :

- 1-Chloro-4-(2-isothiocyanatoethylsulfanyl)benzene :

Physical and Spectral Properties

- The sulfonyl group in this compound induces deshielding in adjacent protons, as seen in its ¹H NMR (δ 7.35–7.66 ppm for aromatic protons) .

Comparison with Chloroethyl and Nitro Derivatives

- 1-Chloro-4-(2-chloroethyl)benzene :

- 1-Chloro-4-((4-nitrophenoxy)methyl)benzene: Reduction with Raney Ni gives 4-((4-chlorobenzyl)oxy)aniline, whereas sulfonyl groups resist reduction under similar conditions .

Environmental and Industrial Relevance

- DDT Derivatives (e.g., DDE, DDD): These polychlorinated compounds exhibit environmental persistence due to low polarity.

- Industrial Use: 1-Chloro-4-(trifluoromethyl)benzene is used in manufacturing, with occupational exposure risks via inhalation . Sulfonyl derivatives, however, are more specialized, often employed in pharmaceuticals (e.g., crystalline glucopyranosyl derivatives) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-4-(trifluoromethylsulfonyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of 1-chloro-4-(trifluoromethyl)benzene using chlorosulfonic acid under controlled anhydrous conditions. Temperature (0–5°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-sulfonating agent) are critical to minimize side reactions like over-sulfonation . Alternative routes include nucleophilic substitution of sulfonyl chloride precursors.

- Data : Thermo Scientific reports a molecular formula of C₇H₄ClF₃O₂S (MW: 244.62 g/mol), with purity ≥95% under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H-NMR (CDCl₃, 400 MHz) shows aromatic protons at δ 7.6–8.1 ppm, with splitting patterns confirming substitution positions . ¹⁹F-NMR detects the trifluoromethyl group at δ -63 ppm .

- Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion peak at m/z 245.0 (M+H⁺) .

- Chromatography : HPLC with UV detection (λ = 254 nm) validates purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility : Highly soluble in dichloromethane, THF, and DMF but poorly in water (<0.1 mg/mL at 25°C). OXSOL 100 (a solvent blend) enhances solubility in non-polar matrices .

- Stability : Degrades under prolonged UV exposure or basic conditions (pH >10), forming hydrolyzed products like 4-chlorobenzenesulfonic acid .

Advanced Research Questions

Q. How does computational modeling inform reaction mechanisms involving this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts transition states for electrophilic substitutions. For example, fluorination reactions exhibit a Gibbs free energy barrier of 4.66 kcal/mol , favoring para-substitution due to electron-withdrawing effects of the sulfonyl group .

- Validation : Experimental kinetic data align with computed activation energies (R² >0.95) .

Q. What strategies resolve contradictions in regioselectivity data during derivatization reactions?

- Case Study : Discrepancies in Friedel-Crafts alkylation outcomes (ortho vs. para products) arise from solvent polarity and Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃). Polar solvents (e.g., nitrobenzene) favor para-substitution due to stabilized charge-separated intermediates .

- Resolution : Use competitive kinetic experiments with isotopic labeling (e.g., ¹³C) to track regiochemical pathways .

Q. How can researchers mitigate environmental risks associated with this compound’s degradation byproducts?

- Degradation Analysis : Photolysis generates 4-chlorobenzenesulfonic acid and trifluoroacetate ions, which persist in aquatic systems. Remediation via TiO₂ photocatalysis reduces toxicity by >90% within 6 hours .

- Ecotoxicology : LC-MS/MS detects bioaccumulation in avian models (e.g., eggshell thinning at >10 ppm), necessitating strict waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.